

Structural Elucidation of Bonducellin

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Compound Focus: Bonducellin

Cat. No.: S1537229

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Bonducellin is a homoisoflavonoid, characterized by a **3-benzylidene-chroman-4-one** skeleton. Its structure has been confirmed through extensive spectroscopic analysis, including NMR and Mass Spectrometry.

- **Chemical Formula:** C₁₇H₁₄O₄ [1] [2]
- **Molecular Weight:** 282.29 g/mol [1] [2]
- **IUPAC Name:** (3E)-7-hydroxy-3-[(4-methoxyphenyl)methylidene]chromen-4-one [2]
- **Melting Point:** 215-217 °C [1]

The table below summarizes key spectroscopic data used for its structural identification:

Spectroscopic Method	Key Data and Characteristics
Nuclear Magnetic Resonance (NMR)	¹ H and ¹³ C NMR data confirm the chromen-4-one core, a 4-methoxyphenyl substituent at C-3, and a hydroxy group at C-7 [3]. 2D NMR experiments (e.g., COSY, HMBC) established connectivity [4].
Mass Spectrometry (MS)	Mass spectrum shows a molecular ion peak (M ⁺) at <i>m/z</i> 328 for a related homoisoflavonoid; bonducellin's M ⁺ is consistent with its molecular weight of 282.29 [3] [1].
Infrared (IR) Spectroscopy	IR spectra reveal carbonyl (C=O) and hydroxyl (O-H) stretching frequencies [3].

Experimental Protocols for Isolation and Analysis

Here are detailed methodologies for the isolation, purification, and bioactivity testing of **bonducellin** as cited in the literature.

Plant Material Extraction and Isolation

This protocol is adapted from the isolation of flavanoids from *Caesalpinia pulcherrima* [3].

- **Step 1: Extraction**

- Fresh aerial parts of *Caesalpinia pulcherrima* are collected, shade-dried, and pulverized into a fine powder.
- The powdered plant material is exhaustively extracted with **acetone** using a percolation method at room temperature for 72 hours.
- The combined acetone extract is concentrated under reduced pressure using a rotary evaporator to obtain a crude dry extract.

- **Step 2: Fractionation and Purification**

- The crude dry extract is subjected to **column chromatography (CC)** over a stationary phase of **silica gel** (100-200 mesh).
- The column is eluted with a gradient of solvents of increasing polarity (e.g., starting with hexane, then ethyl acetate, and finally methanol) to separate various compound classes.
- Fractions are collected and monitored by **Thin-Layer Chromatography (TLC)** on silica gel GF 254 plates. Spots are visualized under UV light or by spraying with anisaldehyde-sulfuric acid reagent followed by heating.
- Fractions showing similar TLC profiles are combined and re-chromatographed on a silica gel column or using preparative TLC to obtain pure **bonducellin**.

Assessment of Antimicrobial Activity

The antimicrobial activity of isolated compounds can be evaluated using the following method [3].

- **Test Microorganisms:** Assays are performed against a panel of Gram-positive and Gram-negative bacteria (e.g., *Staphylococcus aureus*, *Escherichia coli*) and fungal strains.
- **Assay Method:** The **disc diffusion assay** is employed.

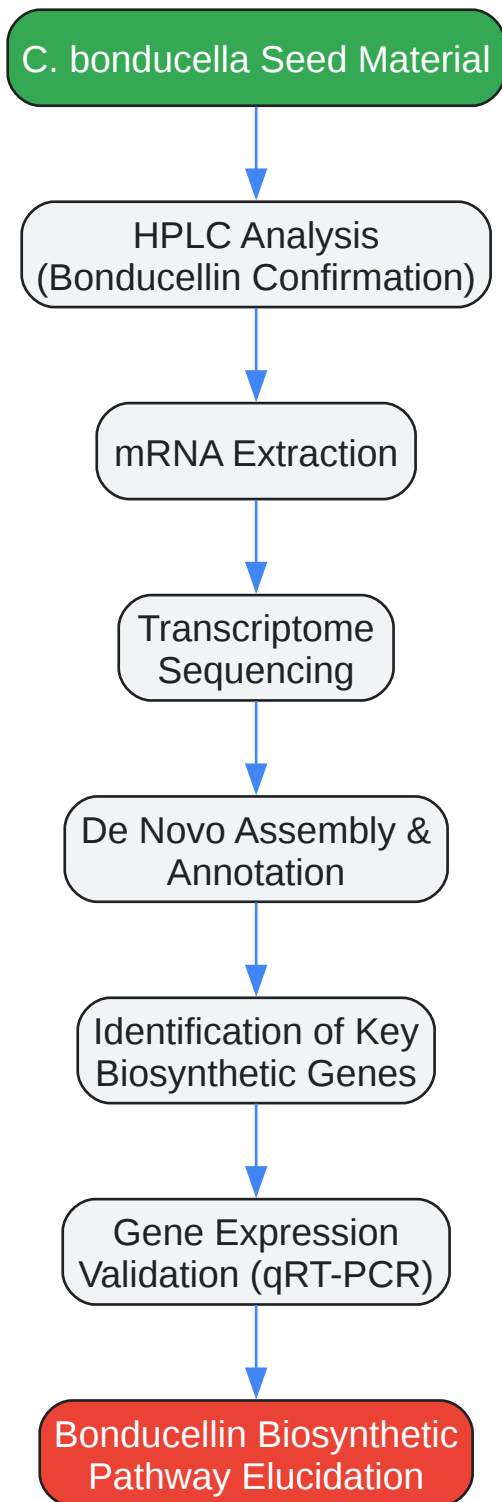
- A standardized inoculum (e.g., 10^6 CFU/mL) of each test microorganism is spread uniformly on Mueller-Hinton agar plates for bacteria or Sabouraud Dextrose Agar for fungi.
- Sterile filter paper discs (6 mm diameter) are impregnated with known concentrations (e.g., 100, 500, and 1000 $\mu\text{g/ml}$) of the test compound (**bonducellin**) dissolved in a suitable solvent. A control disc with the solvent alone and a standard antibiotic disc (e.g., Ampicillin) are used as negative and positive controls, respectively.
- The impregnated discs are placed on the inoculated agar plates.
- Plates are kept at 4°C for one hour to allow compound diffusion and then incubated at 37°C for 24-48 hours.
- **Activity Measurement:** The antimicrobial activity is determined by measuring the diameter of the **zone of inhibition** (in mm) around each disc.

Biosynthesis and Gene Identification

Modern transcriptomic approaches have been used to elucidate the biosynthetic pathway of **bonducellin** in *Caesalpinia bonducella* seeds [5].

- **Sequencing:** mRNA from *C. bonducella* seeds was sequenced to assemble a *de novo* transcriptome.
- **Gene Identification:** The analysis identified **67,560 genes**, with seven key genes encoding enzymes in the **phenylpropanoid pathway** leading to **bonducellin** biosynthesis.
- **Validation:** The expression of selective genes was validated using **qRT-PCR**, and the results were comparable with the RNA-Seq data.

The following diagram illustrates the logical workflow of this transcriptome study.



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*Workflow for identifying **bonducellin** biosynthetic genes via transcriptomics.*

Reported Bioactivities and Mechanisms

Bonducellin exhibits several promising biological activities with identified mechanisms of action, making it a candidate for drug development.

Bioactivity	Reported Model/Assay	Key Findings & Mechanism
Antimicrobial & Efflux Pump Inhibition	<i>Mycobacterium smegmatis</i> [6]	Potent efflux pump (EP) inhibitor; reduces MIC of EtBr by 8-fold; EP is a target for anti-tuberculosis agents.
Anti-inflammatory	LPS/IFN- γ activated murine macrophages [2]	Dose-dependently inhibits production of nitric oxide (NO), TNF- α , and IL-12.
Antiproliferative	A2780 human ovarian cancer cell line [2]	Shows weak antiproliferative activity (IC ₅₀ of 10.6 μ M). Also active against <i>Plasmodium falciparum</i> (IC ₅₀ of 26 μ M).

Conclusion and Research Implications

Bonducellin is a structurally defined homoisoflavonoid with a multifaceted pharmacological profile. Its established isolation protocols, emerging biosynthetic pathway knowledge, and promising bioactivities—particularly as an **efflux pump inhibitor** for anti-tuberculosis applications and an **anti-inflammatory** agent—provide a strong foundation for further research.

Future work should focus on:

- **Large-scale synthesis** via metabolic engineering in heterologous hosts using the identified gene sequences.
- **Comprehensive in vivo studies** to validate its efficacy and safety for therapeutic applications.
- **Medicinal chemistry optimization** to enhance its potency and drug-like properties.

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